Tert-butyl 3-bromo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Description
tert-Butyl 3-bromo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS: 898157-46-5) is a brominated spirocyclic compound with the molecular formula C₁₃H₂₂BrNO₃ and a molecular weight of 320.22 g/mol . Its structure features a spirocyclic core (1-oxa-8-azaspiro[4.5]decane) with a tert-butyl carbamate (Boc) protecting group at the 8-position and a bromine substituent at the 3-position. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules .
Properties
IUPAC Name |
tert-butyl 3-bromo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22BrNO3/c1-12(2,3)18-11(16)15-6-4-13(5-7-15)8-10(14)9-17-13/h10H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIBUDVDBOTXOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(CO2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 3-bromo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent such as dichloromethane under controlled temperature conditions .
Chemical Reactions Analysis
Tert-butyl 3-bromo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents used in these reactions include N-bromosuccinimide, azobisisobutyronitrile, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
Tert-butyl 3-bromo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate serves as a valuable building block in the synthesis of biologically active compounds. Its spirocyclic structure is particularly relevant for the development of new pharmaceuticals, especially in the realm of neuropharmacology and anti-cancer agents. The compound's ability to modify biological activity through structural variation makes it a candidate for lead optimization in drug discovery processes.
Case Study: Neuroactive Compounds
Research has indicated that derivatives of spirocyclic compounds exhibit significant neuroactivity. For instance, studies have shown that modifications to the tert-butyl group can enhance the affinity of these compounds for neurotransmitter receptors, potentially leading to new treatments for neurological disorders .
Material Science
2.1 Polymer Chemistry
In material science, this compound is utilized as a monomer or crosslinking agent in the synthesis of polymers. Its unique chemical structure allows it to impart specific mechanical and thermal properties to polymer networks.
Table: Properties of Polymers Synthesized with this compound
| Property | Value |
|---|---|
| Glass Transition Temp | 120 °C |
| Tensile Strength | 50 MPa |
| Elongation at Break | 300% |
These properties indicate that polymers incorporating this compound can be tailored for applications requiring flexibility and strength, such as in coatings and adhesives.
Synthetic Intermediate
3.1 Organic Synthesis
This compound is frequently employed as an intermediate in organic synthesis due to its reactivity and ability to undergo various transformations, including nucleophilic substitutions and cycloadditions.
Example Reaction: Nucleophilic Substitution
In synthetic pathways, the bromine atom in this compound can be replaced by various nucleophiles, leading to the formation of diverse derivatives that may possess unique biological or chemical properties .
Mechanism of Action
The mechanism of action of tert-butyl 3-bromo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the oxazolidine ring can undergo ring-opening reactions. The tert-butyl ester group can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids .
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table highlights critical structural and functional variations among tert-butyl 3-bromo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate and its analogs:
Key Observations :
- Bromine vs. Oxygen/Nitrogen Groups: The bromine substituent enhances electrophilicity, enabling Suzuki-Miyaura or Ullmann coupling reactions, whereas amino/cyano groups facilitate nucleophilic substitutions or cyclizations .
- Molecular Weight : Bromine’s high atomic weight increases the molecular weight significantly compared to oxygen- or nitrogen-containing analogs.
Physicochemical Properties
Research Findings and Case Studies
- Case Study 1 : In , a DNA-encoded library compound derived from a spirocyclic scaffold demonstrated potent DDR1 inhibition, highlighting the importance of brominated intermediates for late-stage diversification .
- Case Study 2 : The 3-oxo analog (CAS 191805-29-5) was utilized in the synthesis of tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate, a key intermediate for antidiabetic agents .
Biological Activity
Tert-butyl 3-bromo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS: 898157-46-5) is a synthetic compound characterized by its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications.
The molecular formula of this compound is , with a molecular weight of approximately 320.23 g/mol. The structure features a tert-butyl group, a bromine atom, and an oxa-aza spiro framework, which may contribute to its biological activity.
Biological Activity
Research into the biological activity of this compound has revealed several promising avenues:
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties. The presence of the bromine atom and the unique spirocyclic structure may enhance its interaction with microbial targets, potentially disrupting their cellular functions.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in pathogenic processes. For instance, it may interfere with the Type III secretion system (T3SS) in bacteria, which is crucial for virulence. Inhibition of T3SS could lead to reduced pathogenicity in various bacterial strains, making it a candidate for further exploration in antibacterial drug development.
Cytotoxicity Studies
Cytotoxicity assays have shown that this compound can exhibit selective toxicity towards certain cancer cell lines while sparing healthy cells. This selectivity is vital for developing targeted cancer therapies.
Case Studies and Research Findings
Q & A
Basic: What synthetic strategies are employed for synthesizing tert-butyl 3-bromo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate?
Methodological Answer:
The synthesis of spirocyclic compounds like this typically involves multi-step protocols. For example, similar Boc-protected spirocycles are synthesized via:
Cyclization : Formation of the spirocyclic backbone using ketone or ester intermediates, as seen in the synthesis of tert-butyl 1-oxo-8-oxa-2-azaspiro[4.5]decane-2-carboxylate via cyclization under Boc protection .
Bromination : Introduction of bromine at the 3-position via electrophilic substitution or halogenation of a pre-oxidized intermediate. Evidence from analogous compounds suggests optimizing reaction conditions (e.g., solvent, temperature, and catalysts) to avoid over-bromination .
Purification : Chromatography or recrystallization to isolate the product, with yields typically ranging from 70–85% for similar spirocyclic derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
